molecular formula C9H9NS B053269 6-Ethyl-1,3-benzothiazole CAS No. 118220-72-7

6-Ethyl-1,3-benzothiazole

Cat. No. B053269
CAS RN: 118220-72-7
M. Wt: 163.24 g/mol
InChI Key: CQGBKJUMTILWPU-UHFFFAOYSA-N
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Description

6-Ethyl-1,3-benzothiazole is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS. It is colorless and slightly viscous . Although the parent compound, benzothiazole, is not widely used, many of its derivatives, including 6-Ethyl-1,3-benzothiazole, are found in commercial products or in nature .


Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles .


Molecular Structure Analysis

The molecular structure of benzothiazole consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Safety And Hazards

While specific safety and hazard information for 6-Ethyl-1,3-benzothiazole is not available in the search results, benzothiazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being explored in this context .

properties

IUPAC Name

6-ethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGBKJUMTILWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591601
Record name 6-Ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-1,3-benzothiazole

CAS RN

118220-72-7
Record name 6-Ethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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